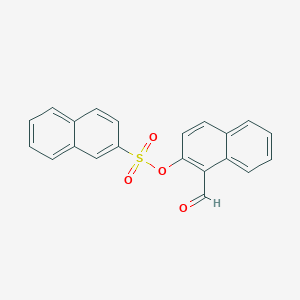

1-formyl-2-naphthyl 2-naphthalenesulfonate

Übersicht

Beschreibung

Naphthalene derivatives are significant in various chemical research areas due to their unique structural and electronic properties. These compounds serve as building blocks for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and materials with specific functionalities.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions, including the formation of naphthol compounds through three-component reactions catalyzed by acids or microwave-assisted methods for synthesizing arylthio naphthalen-2-ols with antimicrobial activity (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009); (Anjaiah, Nagamani, Lincoln, & Ashok, 2017).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using various spectroscopic methods, including NMR and mass spectrometry. These techniques provide insights into the substitution patterns and the electronic environment of the naphthalene core.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including oxidations, reductions, and electrophilic substitutions. Their chemical properties are influenced by substituents on the naphthalene ring, which can alter reactivity and stability (Ripa, Hallberg, & Sandström, 1997).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, boiling points, and solubility, depend on the nature of the substituents. These properties are crucial for determining the compounds' applicability in different chemical and industrial processes.

Chemical Properties Analysis

Naphthalene derivatives exhibit a wide range of chemical properties, including acidity, basicity, and photoreactivity. These properties are key to understanding their behavior in chemical reactions and their potential applications in materials science and pharmaceuticals.

- (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009)

- (Anjaiah, Nagamani, Lincoln, & Ashok, 2017)

- (Ripa, Hallberg, & Sandström, 1997)

Wissenschaftliche Forschungsanwendungen

Environmental Applications

One study focused on the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This research highlighted the environmental impact of naphthalenesulfonates, including 2-naphthalenesulfonate, as major pollutants in wastewater treatment plants and textile and tannery industries. The study provided insights into methods for enriching and detecting these compounds in industrial wastewaters, contributing to pollution control efforts (Alonso, Castillo, & Barceló, 1999).

Materials Science

In materials science, the photocatalytic degradation of naphthalenesulfonate, specifically 1,5-naphthalenedisulfonate, on colloidal titanium dioxide was investigated. The study offered a comprehensive analysis of the degradation process, identifying intermediates and proposing degradation pathways. This research contributes to understanding how photocatalytic processes can be applied to the degradation of persistent organic pollutants in the environment (Szabó-Bárdos, Zsilák, Lendvay, Horváth, Markovics, Hoffer, & Törő, 2008).

Organic Chemistry

Research in organic chemistry explored the effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes. This study employed calorimetric and computational methods to understand the properties of naphthalene derivatives, providing valuable information for the synthesis and application of these compounds in various chemical reactions (Silva, Freitas, & Ribeiro da Silva, 2014).

Eigenschaften

IUPAC Name |

(1-formylnaphthalen-2-yl) naphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-14-20-19-8-4-3-6-16(19)10-12-21(20)25-26(23,24)18-11-9-15-5-1-2-7-17(15)13-18/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBJDLHXMQGGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C4=CC=CC=C4C=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)

![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)